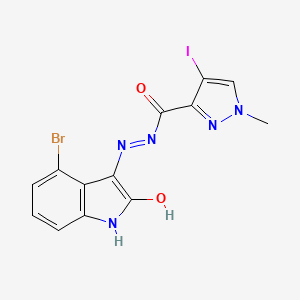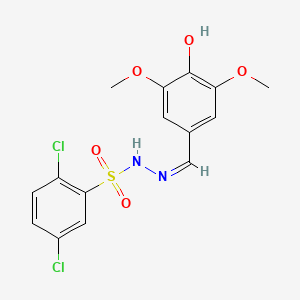
4-(5-chloro-2-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione
Descripción general
Descripción
4-(5-chloro-2-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione, also known as CPPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPD belongs to the class of pyrazolidinedione compounds and has been extensively studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
4-(5-chloro-2-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, analgesic, anticonvulsant, and antipsychotic properties. 4-(5-chloro-2-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of 4-(5-chloro-2-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and stress responses. 4-(5-chloro-2-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione also inhibits the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of cyclooxygenase enzymes. 4-(5-chloro-2-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione has also been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This effect may contribute to its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(5-chloro-2-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione is that it has been extensively studied and has a well-established synthesis method. It also has a variety of potential therapeutic applications, which makes it a versatile compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(5-chloro-2-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of epilepsy and other seizure disorders. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in therapeutic applications.
Conclusion:
In conclusion, 4-(5-chloro-2-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its pharmacological properties, including its anti-inflammatory, analgesic, anticonvulsant, and antipsychotic effects. 4-(5-chloro-2-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione has a variety of potential therapeutic applications, but further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects for its use in therapeutic applications.
Propiedades
IUPAC Name |
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-24-15-6-5-12(19)7-10(15)8-14-16(22)20-21(17(14)23)13-4-2-3-11(18)9-13/h2-9H,1H3,(H,20,22)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLECPDIMUABTJV-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(5-chloro-2-methoxybenzylidene)-1-(3-chlorophenyl)pyrazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-3-chloro-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-1-benzothiophene-2-carbohydrazide](/img/structure/B3730172.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,6-dimethyl-4-quinolinecarbohydrazide](/img/structure/B3730176.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-(2-thienyl)-4-quinolinecarbohydrazide](/img/structure/B3730186.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B3730189.png)

![4-hydroxy-6-methyl-3-[2-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B3730203.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B3730211.png)
![N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B3730214.png)
![4-butyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3730218.png)
![2-(4-chloro-2-methylphenoxy)-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B3730226.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B3730232.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B3730246.png)
![ethyl 2-cyano-3-{3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazol-4-yl}acrylate](/img/structure/B3730259.png)